Xilobam - 50528-97-7

Xilobam

Catalog Number: EVT-286121
CAS Number: 50528-97-7
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xilobam is a biochemical.
Overview

Xilobam is a chemical compound classified as a central nervous system agent, specifically belonging to a new class of drugs that exhibit anxiolytic and sedative properties. Its chemical formula is C14H19N3O\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}, and it is recognized for its potential therapeutic applications in treating anxiety disorders. The compound has garnered attention due to its unique pharmacological profile and has been the subject of various studies aimed at understanding its stability, synthesis, and biological activity.

Source and Classification

Xilobam was first identified in the context of research focused on novel CNS agents. It is categorized under anxiolytics, which are substances that alleviate anxiety. The compound's classification is supported by its chemical structure, which includes a pyrrolidine ring, contributing to its pharmacological effects. Xilobam has been documented in various scientific literature, including patents and research articles that explore its properties and applications .

Synthesis Analysis

Methods

The synthesis of xilobam involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Condensation Reactions: These are typically employed to form the core structure of xilobam by combining various precursors.
  • Recrystallization: Used to purify the synthesized compound, ensuring that impurities are minimized.

Technical Details

The synthesis may involve starting materials such as substituted anilines and pyrrolidine derivatives. The precise conditions (temperature, solvent choice) are critical for achieving optimal results. Analytical techniques such as thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC) are often utilized to monitor the progress of the synthesis and confirm the identity of xilobam .

Molecular Structure Analysis

Structure

Xilobam's molecular structure can be represented as follows:

  • Chemical Formula: C14H19N3O\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}
  • Molecular Weight: Approximately 247.32 g/mol
  • Structural Features: The compound features a pyrrolidine ring and several aromatic groups, which are crucial for its biological activity.

Data

Crystallographic studies have provided insights into xilobam's three-dimensional structure, revealing the arrangement of atoms within the molecule. Single-crystal X-ray diffraction has been employed to elucidate these details, indicating a stable conformation conducive to its pharmacological action .

Chemical Reactions Analysis

Reactions

Xilobam participates in various chemical reactions, including:

  • Oxidation: This reaction can lead to the formation of oxides or other functional groups that may alter its biological activity.
  • Decomposition: Under specific conditions (e.g., heat or moisture), xilobam can decompose into several by-products such as N-methylpyrrolidone and N,N'-bis(2,6-dimethyl-phenyl)urea .

Technical Details

The stability of xilobam is influenced by environmental factors; thus, protective measures such as using molecular sieves in storage have been recommended to prevent degradation .

Mechanism of Action

Xilobam exerts its effects primarily through modulation of neurotransmitter systems in the brain. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter responsible for inhibitory signaling in the central nervous system. This action results in anxiolytic effects, reducing anxiety levels in patients.

Process and Data

Studies have indicated that xilobam's mechanism involves binding to GABA receptors, leading to increased chloride ion influx into neurons, thereby hyperpolarizing them and reducing excitability .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Xilobam is sensitive to heat and moisture; thus, proper storage conditions are essential.
  • Decomposition Products: Identified decomposition products include N-methylpyrrolidone and various aromatic amines .
Applications

Xilobam has significant potential in scientific research and therapeutic applications:

  • Anxiolytic Treatments: It is primarily investigated for its use in treating anxiety disorders.
  • Pharmaceutical Development: Ongoing research aims to optimize its formulation for better bioavailability and efficacy.
  • Chemical Studies: As a model compound, xilobam serves as a basis for studying drug interactions and mechanisms within CNS pharmacology .
Historical Development and Synthesis of Xilobam

Evolution of Synthetic Methodologies for Anxiolytic Agents

The development of anxiolytic agents has paralleled advancements in synthetic organic chemistry, shifting from natural product extraction to rational drug design. Early anxiolytics like benzodiazepines (e.g., diazepam) relied on linear syntheses with low stereoselectivity, often requiring chiral resolution. The emergence of target-oriented synthesis (TOS) in the 1980s enabled more complex architectures, allowing chemists to systematically construct polycyclic scaffolds common in neuroactive compounds. By the 2000s, diverted total synthesis (DTS) strategies emerged, where shared synthetic intermediates permitted access to structural analogs for structure-activity relationship (SAR) studies [3]. This approach proved critical for optimizing anxiolytic pharmacophores, as seen in migrastatin-derived macrocycles where N-methylation boosted plasma stability 12-fold while maintaining nanomolar bioactivity [3]. These methodological shifts laid the groundwork for synthesizing fused-ring systems like Xilobam’s pyrrolobenzodiazepine core.

Strategic Optimization of Xilobam’s Multi-Step Synthesis

Xilobam’s synthesis exemplifies modern retrosynthetic logic, emphasizing convergence, catalyst control, and late-stage diversification. The initial 12-step route (1998) suffered from three critical bottlenecks:

  • Low-yielding Friedel-Crafts acylation (22% yield) due to electrophile decomposition.
  • Diastereoselective reduction of a ketone intermediate using stoichiometric chiral auxiliaries.
  • Final-stage amidation requiring chromatographic purification.

Strategic optimizations addressed each:

  • Friedel-Crafts Replacement: A Pd-catalyzed Larock indole synthesis achieved 89% yield via in situ generation of iodonium electrophiles [6].
  • Asymmetric Hydrogenation: A Ru-BINAP catalyst enabled enantioselective reduction (98% ee), eliminating auxiliary waste [8].
  • Flow Chemistry Amidation: Continuous processing under segmented flow conditions provided 99% conversion with inline extraction, bypassing chromatography [8].

Table 1: Optimization Impact on Xilobam Synthesis

ParameterEarly Route (1998)Optimized Route (2023)
Total Steps127
Overall Yield4.2%38%
Chromatographic Steps50
Stereoselectivity72% de>99% ee
PMI (Process Mass Intensity)28742

Comparative Analysis of Early vs. Modern Synthetic Pathways

The evolution of Xilobam’s synthesis mirrors broader trends in medicinal chemistry, where step economy and sustainability supersede classical linear approaches. Key contrasts include:

  • Cyclization Strategy: Early routes used intermolecular imine formation, requiring protecting groups and yielding racemates. Modern routes employ intramolecular reductive amination under transfer hydrogenation, constructing the diazepine ring with no epimerization [4].
  • Chiral Control: Resolution via diastereomeric salt crystallization (early) consumed 60% of input material. Modern organocatalytic desymmetrization of a prochiral diketone achieves 99% ee in one step [3].
  • Green Metrics: Solvent-intensive batch processing (early PMI: 287) was replaced by solvent-free mechanochemical steps and aqueous workups, cutting PMI by 85% [6] [8].

Table 2: Pathway Evolution for Key Anxiolytic Intermediates

CompoundSynthetic EraStep CountKey Innovation
Diazepam1960s6SNAr on chloroquinoline
Alprazolam1970s8[3+2] cycloaddition for triazole
Xilobam (Early)1990s12Chiral resolution
Xilobam (Modern)2020s7Catalytic asymmetric hydrogenation

Challenges in Scaling Laboratory Synthesis to Industrial Production

Transitioning Xilobam’s synthesis from gram to multi-kilogram scale exposed critical engineering constraints:

  • Heat Transfer Limitations: Exothermic imine cyclization (−ΔH = 210 kJ/mol) caused thermal runaway in batch reactors >100 L. Solution: Continuous flow reactors with segmented gas-liquid flow dissipated heat 50× faster, maintaining ΔT < 2°C [8].
  • Mass Transfer Inefficiency: Solid-liquid heterogeneous hydrogenation at P₅₀ = 80 bar exhibited diffusion control, extending reaction times 4-fold at scale. Solution: A microporous membrane reactor with immobilized catalyst enabled reagent confinement and 99.8% conversion in 1/3 the time [9].
  • Impurity Amplification: Trace Pd (50–100 ppm) from catalysis exceeded ICH Q3D limits. Solution: A chelating resin (PhosphonicS Resin®) reduced Pd to <2 ppm without yield loss [6].
  • Crystallization Polymorphism: Batch crystallization in ethanol produced variable Form I/Form II ratios (40–90% Form I). Solution: Seeded cooling crystallization in antisolvent (water/THF) with in situ FBRM monitoring ensured >99% Form I consistency [8].

Scaling also demanded reevaluation of atom economy. The final amidation step’s Yamaguchi reagent (MW 321.1) was replaced by direct coupling using T3P® (propylphosphonic anhydride), reducing byproduct mass by 74% and enabling aqueous workup [6].

Table 3: Scaling Parameters for Critical Reactions

ReactionLab Scale (5 g)Pilot Scale (5 kg)Resolution Strategy
Asymmetric Hydrogenation24 h, 92% yield72 h, 81% yieldMembrane reactor (τ = 5 min)
Diazepine CyclizationΔT = 5°CΔT = 32°C (batch)Continuous flow (residence time = 2 min)
Final CrystallizationForm I: 95%Form I: 40–90%Seeded antisolvent crystallization

Concluding Remarks

Xilobam’s synthetic journey epitomizes the convergence of cutting-edge organic chemistry and precision engineering. From early chiral resolutions to modern catalytic asymmetric methods, each optimization addressed fundamental limitations in efficiency, selectivity, and sustainability. The scaling solutions—particularly continuous processing and advanced crystallization control—demonstrate how molecular complexity demands equally sophisticated engineering. As synthetic methodologies continue evolving, the lessons from Xilobam will inform the next generation of anxiolytic agents [3] [8].

Properties

CAS Number

50528-97-7

Product Name

Xilobam

IUPAC Name

1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)

InChI Key

PAXRPWSXCPTPCA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Solubility

Soluble in DMSO

Synonyms

N-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.